molecular formula C10H11FO2 B8404883 (4-Allyloxy-2-fluoro-phenyl)-methanol

(4-Allyloxy-2-fluoro-phenyl)-methanol

Cat. No.: B8404883
M. Wt: 182.19 g/mol
InChI Key: URAAZXSIMKUMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Allyloxy-2-fluoro-phenyl)-methanol is a substituted benzyl alcohol derivative characterized by an allyloxy group at the para-position and a fluorine atom at the ortho-position of the phenyl ring. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring tunable hydrophobicity or bioactivity.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

(2-fluoro-4-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C10H11FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6,12H,1,5,7H2

InChI Key

URAAZXSIMKUMJY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The most structurally similar compound identified in the evidence is (4-Butylphenyl)methanol (CAS: 60834-63-1, C₁₁H₁₆O) . Key differences include:

  • Substituents: (4-Butylphenyl)methanol lacks the allyloxy and fluorine substituents, instead featuring a linear butyl group at the para-position.
  • Applications: While (4-Butylphenyl)methanol is primarily used in academic research (e.g., asymmetric catalysis and supramolecular chemistry) , the allyloxy group in (4-Allyloxy-2-fluoro-phenyl)-methanol suggests utility in polymerizable systems or prodrug design.

Functional Comparisons with Methanol-Derived Compounds

highlights methanol as a solvent for preserving volatile organic compounds (VOCs) in soil analysis . By contrast, this compound’s allyloxy group may confer instability under acidic or oxidative conditions, necessitating specialized handling compared to simpler methanol derivatives.

Pharmacological Analogues (Indirect Comparison)

Key contrasts include:

  • Functional Groups: S 16924 contains a ketone and pyrrolidine moiety absent in this compound.
  • Receptor Interactions: S 16924 exhibits serotonin (5-HT₁A) agonism and dopamine receptor modulation , whereas the benzyl alcohol structure of this compound may favor interactions with hydroxyl-sensitive targets (e.g., enzymes or transporters).
  • Metabolic Stability: The fluorine atom in both compounds likely reduces oxidative metabolism, but the allyloxy group in this compound may introduce additional metabolic pathways (e.g., epoxidation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.